molecular formula C9H7BrClFO2 B6288851 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2504204-09-3

2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No. B6288851
CAS RN: 2504204-09-3
M. Wt: 281.50 g/mol
InChI Key: SXZKXMVECFEKPJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (2-BCFPD) is a compound of interest to the scientific community due to its potential applications in various fields. It is a halogenated phenyl dioxolane, which is a type of heterocyclic compound. Heterocyclic compounds are of interest due to their potential applications in medicinal chemistry, organic materials science, and other fields. 2-BCFPD is of particular interest due to its unique structure and properties, which make it suitable for many applications.

Scientific Research Applications

2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has a variety of applications in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as chromenes and oxazoles. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents. In addition, 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has been used as a model compound for the study of the structure and properties of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is not fully understood. However, it is believed that the compound is able to interact with various biological molecules, such as proteins, enzymes, and nucleic acids. This interaction is thought to be due to the presence of the halogenated phenyl group in the structure of the compound.
Biochemical and Physiological Effects
2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have an anti-inflammatory effect, and it has been shown to have an antioxidant effect.

Advantages and Limitations for Lab Experiments

2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, and it has a low melting point. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for research involving 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane. One potential direction is the development of new synthetic methods for the production of the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of pharmaceuticals or in materials science. In addition, further research could be conducted to better understand the mechanism of action of the compound, and to explore its potential biological effects. Finally, further research could be conducted to explore the potential toxicity of the compound, and to investigate its potential uses as a therapeutic agent.

Synthesis Methods

2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane can be synthesized using a variety of methods. One method involves the reaction of 5-bromo-3-chloro-2-fluorophenol with ethylene glycol in the presence of an acid catalyst. This reaction yields 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane as a product, along with other by-products. Other methods of synthesis include the reaction of 5-bromo-3-chloro-2-fluorophenol with ethylene glycol, or the reaction of 5-bromo-3-chloro-2-fluorophenol with dimethylformamide.

properties

IUPAC Name

2-(5-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-5-3-6(8(12)7(11)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZKXMVECFEKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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